molecular formula C11H15BrN4O2 B6642388 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one

Cat. No.: B6642388
M. Wt: 315.17 g/mol
InChI Key: XVVQXEJDDDWYFK-UHFFFAOYSA-N
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Description

3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a chemical compound that features a bromopyrimidine moiety linked to a morpholine ring via a propanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromopyrimidine and morpholine.

    Reaction Conditions: The bromopyrimidine undergoes nucleophilic substitution with morpholine in the presence of a base such as sodium carbonate.

    Final Product: The resulting product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium carbonate, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to changes in the functional groups present on the molecule.

Scientific Research Applications

3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is unique due to the combination of its bromopyrimidine and morpholine moieties, which confer distinct chemical properties and potential biological activities. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(5-bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN4O2/c12-9-7-14-11(15-8-9)13-2-1-10(17)16-3-5-18-6-4-16/h7-8H,1-6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVQXEJDDDWYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCNC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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